![molecular formula C12H10ClN7O5S2 B151237 Fluitoran CAS No. 138230-25-8](/img/structure/B151237.png)
Fluitoran
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Overview
Description
Fluitoran, also known as 5-fluoro-2'-deoxyuridine (5-FdU), is a synthetic nucleoside analogue that has been extensively studied for its potential applications in cancer therapy. It is a fluorinated derivative of thymidine, one of the four nucleotides that make up DNA. Fluitoran has been shown to selectively target and inhibit the growth of cancer cells, while sparing normal cells.
Scientific Research Applications
Fluitoran has been extensively studied for its potential applications in cancer therapy. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, colon, and pancreatic cancer cells. Fluitoran has also been used in combination with other chemotherapeutic agents to enhance their efficacy.
Mechanism of Action
Fluitoran is incorporated into the DNA of rapidly dividing cells, where it acts as a chain terminator during DNA replication. This results in the inhibition of DNA synthesis and cell division, leading to cell death. The selectivity of Fluitoran for cancer cells is thought to be due to the higher rate of DNA replication in cancer cells compared to normal cells.
Biochemical and Physiological Effects
Fluitoran has been shown to induce DNA damage and apoptosis in cancer cells. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is necessary for tumor growth and metastasis. In addition, Fluitoran has been shown to enhance the immune response to cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of Fluitoran in lab experiments is its selectivity for cancer cells, which allows for the study of cancer cell biology and the development of cancer therapies. However, Fluitoran can be toxic to normal cells at high concentrations, which can limit its use in certain experiments. In addition, the synthesis and purification of Fluitoran can be challenging and time-consuming.
Future Directions
There are several future directions for the study of Fluitoran. One area of research is the development of new methods for the synthesis and purification of Fluitoran, which could improve its availability and reduce its cost. Another area of research is the identification of biomarkers that can predict the response of cancer cells to Fluitoran, which could improve patient selection for therapy. Additionally, the combination of Fluitoran with other chemotherapeutic agents and immunotherapies is an area of active research, with the potential to enhance the efficacy of cancer therapy. The development of Fluitoran analogues with improved selectivity and efficacy is also an area of interest.
Synthesis Methods
Fluitoran can be synthesized using a variety of methods, including the reaction of 5-fluorouracil with 2'-deoxyribose, or the reaction of 2,4-dichloro-5-fluoropyrimidine with 2'-deoxyribose. The synthesis of Fluitoran often involves the use of toxic reagents and requires careful purification to ensure high purity.
properties
CAS RN |
138230-25-8 |
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Product Name |
Fluitoran |
Molecular Formula |
C12H10ClN7O5S2 |
Molecular Weight |
431.8 g/mol |
IUPAC Name |
6-chloro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazine-7-sulfonamide;1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C7H6ClN3O4S2.C5H4N4O/c8-4-1-5-7(2-6(4)16(9,12)13)17(14,15)11-3-10-5;10-5-3-1-8-9-4(3)6-2-7-5/h1-3H,(H,10,11)(H2,9,12,13);1-2H,(H2,6,7,8,9,10) |
InChI Key |
KICPYSAYQRPBKR-UHFFFAOYSA-N |
Isomeric SMILES |
C1=C2C(=CC(=C1Cl)S(=O)(=O)N)S(=O)(=O)N=CN2.C1=C2C(=NC=NC2=O)NN1 |
SMILES |
C1=C2C(=CC(=C1Cl)S(=O)(=O)N)S(=O)(=O)N=CN2.C1=NNC2=C1C(=O)NC=N2 |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)S(=O)(=O)N)S(=O)(=O)N=CN2.C1=C2C(=NC=NC2=O)NN1 |
synonyms |
Fluitoran |
Origin of Product |
United States |
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